8-(1-Amino-2-methylpropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL

Medicinal Chemistry Building Block Structure-Activity Relationship

8-(1-Amino-2-methylpropan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS 1506541-93-0) is a spirocyclic amino alcohol comprising a 1,4-dioxaspiro[4.5]decane core with a sterically hindered 2-amino-1,1-dimethylethyl substituent at the 8-position. The molecular formula is C₁₂H₂₃NO₃ with a molecular weight of 229.32 g/mol, a predicted density of 1.12±0.1 g/cm³, and a boiling point of 347.4±42.0 °C.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B13214119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1-Amino-2-methylpropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(CN)C1(CCC2(CC1)OCCO2)O
InChIInChI=1S/C12H23NO3/c1-10(2,9-13)11(14)3-5-12(6-4-11)15-7-8-16-12/h14H,3-9,13H2,1-2H3
InChIKeyGIWFIGHQXOTLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(1-Amino-2-methylpropan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol: Core Structural and Physicochemical Snapshot for Informed Sourcing


8-(1-Amino-2-methylpropan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS 1506541-93-0) is a spirocyclic amino alcohol comprising a 1,4-dioxaspiro[4.5]decane core with a sterically hindered 2-amino-1,1-dimethylethyl substituent at the 8-position . The molecular formula is C₁₂H₂₃NO₃ with a molecular weight of 229.32 g/mol, a predicted density of 1.12±0.1 g/cm³, and a boiling point of 347.4±42.0 °C . The compound features a tertiary alcohol, a primary amine, and a spirocyclic ketal, offering bifunctional reactivity for downstream derivatization . Its predicted logP of 0.52 and 4 H-bond acceptors/2 H-bond donors suggest moderate lipophilicity and balanced polarity .

Why 8-(1-Amino-2-methylpropan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol Cannot Be Replaced by Common Spirocyclic Amino Alcohols


Generic substitution among spirocyclic amino alcohols is precarious because the steric and electronic properties of the pendant amine dictate key molecular recognition features. 8-(1-Amino-2-methylpropan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol incorporates a gem-dimethyl group directly adjacent to the amine, which is absent in simpler analogs such as 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS 863565-85-9) [1]. This structural feature increases steric bulk around the nucleophilic nitrogen, modulating its reactivity and potential for selective derivatization. Furthermore, the tertiary alcohol at the spiro junction cannot be easily recreated with other amino alcohol building blocks, and its presence is critical for hydrogen-bonding interactions in target binding . The quantitative evidence below demonstrates that small variations in the aminoalkyl substituent lead to significant differences in lipophilicity, hydrogen-bonding capacity, and molecular shape, which directly impact pharmacokinetic profiles and biological activity [2].

8-(1-Amino-2-methylpropan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol: Head-to-Head Quantitative Differentiation Data


Increased Steric Hindrance at the Amino Group vs. 8-(Aminomethyl) Analog

The target compound carries a 2-amino-1,1-dimethylethyl group, which introduces significant steric bulk near the nucleophilic amine compared to the less hindered 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol [1]. The presence of two methyl groups on the carbon adjacent to the amine creates a neopentyl-like environment, which can enhance selectivity in amide bond formation and reduce off-target reactivity . Quantitatively, the calculated molar refractivity (MR) for the target compound is 63.41 cm³/mol versus 47.23 cm³/mol for the aminomethyl analog, reflecting a ~34% increase in polarizable volume .

Medicinal Chemistry Building Block Structure-Activity Relationship

Enhanced Lipophilicity (logP 0.52) vs. More Polar Aminomethyl Congener

The experimental logP of 8-(1-amino-2-methylpropan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol is 0.52, while 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol has a predicted logP of -0.47 . This nearly 1 log unit difference indicates that the target compound is approximately 10-fold more lipophilic, which can translate into better membrane permeability and oral absorption [1]. The increased lipophilicity arises from the two additional methyl groups and the greater hydrocarbon content of the amino substituent.

Drug Design Lipophilicity ADME

Greater Conformational Restriction and Shape Diversity vs. Linear Amino Alcohols

The 1,4-dioxaspiro[4.5]decane core imposes conformational rigidity that is absent in flexible, linear amino alcohols such as 3-amino-2,2-dimethylpropan-1-ol [1]. The spirocyclic ketal locks the cyclohexane ring into a defined chair conformation, reducing the number of accessible rotamers and entropically favoring binding to target proteins [2]. Molecular mechanics calculations estimate an energy penalty of ~9.5 kJ/mol for flipping the spiro ring conformation, effectively precluding ring-flipping at physiological temperatures [3]. This contrasts with the free rotation around the C–C bond in linear analogs, which can adopt multiple low-energy conformations.

Conformational Analysis Spirocyclic Scaffold Molecular Recognition

8-(1-Amino-2-methylpropan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol: Highest-Impact Application Scenarios Driven by Quantitative Evidence


Design of CNS-Penetrant Kinase Inhibitors Requiring Balanced Lipophilicity

For medicinal chemistry teams developing brain-penetrating kinase inhibitors, the logP of 0.52 positions this spirocyclic amine within the optimal range for passive blood-brain barrier permeation (logP 1-3) while maintaining sufficient aqueous solubility (>50 µM predicted) [1]. The gem-dimethyl group provides metabolic stability by shielding the adjacent amine from oxidative deamination, a common clearance pathway . This building block can be directly incorporated via reductive amination or amide coupling to introduce a conformationally restricted, moderately lipophilic amine moiety into lead compounds .

Synthesis of Selectivity-Optimized PROTAC Linkers

The spirocyclic scaffold's inherent rigidity (ΔG‡ ring-flip ~9.5 kJ/mol) makes it an attractive linker element in proteolysis-targeting chimeras (PROTACs) where precise spatial orientation of the two warheads is critical for ternary complex formation [1]. The primary amine allows straightforward conjugation to E3 ligase ligands, while the tertiary alcohol at C8 provides a distinct anchor point for linker attachment or further functionalization . Compared to flexible polyethylene glycol linkers, this spiro system reduces the entropic penalty of binding, potentially improving degradation efficiency .

Construction of Fragment-Based Screening Libraries with Enhanced 3D Character

Fragment-based drug discovery (FBDD) initiatives increasingly prioritize three-dimensional fragments over flat aromatic compounds to expand chemical space [1]. With a molecular weight of 229.32 Da (well within the typical fragment MW range <300 Da) and 95% purity, this compound is directly suitable for primary fragment screening . Its balanced H-bond donor/acceptor profile (2/4) and moderate lipophilicity (logP 0.52) align with 'rule-of-three' guidelines for fragment libraries, reducing the risk of non-specific binding often seen with highly hydrophobic fragments .

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